molecular formula C12H15N B3215630 2-(Hex-1-yn-1-yl)aniline CAS No. 116491-50-0

2-(Hex-1-yn-1-yl)aniline

Cat. No.: B3215630
CAS No.: 116491-50-0
M. Wt: 173.25 g/mol
InChI Key: CSNXIDADBPPXAP-UHFFFAOYSA-N
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Description

Sonogashira Coupling Strategies for Alkynylaniline Synthesis

The Sonogashira reaction is a cornerstone in the synthesis of 2-(hex-1-yn-1-yl)aniline, typically involving the coupling of 2-haloaniline (commonly 2-iodoaniline) with 1-hexyne (B1330390). The reaction is generally co-catalyzed by a copper(I) salt and proceeds in the presence of a base.

A general procedure for the synthesis of this compound involves the reaction of 2-iodoaniline (B362364) with 1-hexyne in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride and a copper(I) co-catalyst such as copper(I) iodide, in a suitable solvent and base like triethylamine (B128534).

The efficiency of the Sonogashira coupling for the synthesis of 2-alkynylanilines is highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, ligand, base, and solvent.

Base and Solvent Optimization: The selection of an appropriate base and solvent system is crucial for achieving high yields. A study on room-temperature, copper-free Sonogashira reactions highlighted the effectiveness of different bases and solvents. While various bases can be employed, sterically hindered amines like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and diisopropylethylamine have shown to be highly effective, sometimes leading to complete conversion within a short period. The choice of solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) often being preferred. The following table illustrates the impact of different base and solvent combinations on the yield of a model Sonogashira coupling reaction. nih.gov

EntryBaseSolventYield (%) (2 h)Yield (%) (18 h)
1DABCOMTBE4254
2DABCODCM2535
3Et₂NHDMSO-56
4Et₃NDMSO-58
5Pyrrolidine (B122466)DMSO-100
6PiperidineDMSO-100
7(i-Pr)₂NHDMSO100100
8TMPDMSO100100

Reaction conditions: 1 (0.5 mmol), 2 (0.8 mmol), Precatalyst (0.025 mmol, 5 mol %), base (1.0 mmol), solvent (2.5 mL), room temperature under argon atmosphere. Yield determined by LC/MS with pyrene (B120774) as internal standard.

The heart of the Sonogashira reaction lies in the catalyst system, which typically consists of a palladium source and a ligand. The electronic and steric properties of the ligand play a pivotal role in the efficiency of the catalytic cycle.

Palladium Catalysts and Phosphine (B1218219) Ligands: Traditional Sonogashira couplings often employ palladium(II) precatalysts such as PdCl₂(PPh₃)₂ in combination with a copper(I) cocatalyst. scirp.org The phosphine ligands stabilize the palladium center and influence its reactivity. Bulky, electron-rich phosphine ligands have been shown to be particularly effective in promoting the oxidative addition step of the catalytic cycle.

N-Heterocyclic Carbene (NHC) Ligands: In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction. wikipedia.org These ligands form highly stable and active palladium complexes that can facilitate the reaction under milder conditions and even in the absence of a copper co-catalyst. Air- and moisture-stable [Pd(NHC)(3-CF₃-An)Cl₂] (An = aniline) precatalysts have demonstrated high activity and selectivity for the alkynylative cross-coupling of aryl ammonium (B1175870) salts. organic-chemistry.org

Copper-Free Sonogashira Reactions: While the copper co-catalyst is a standard component of the Sonogashira reaction, its presence can sometimes lead to the formation of undesirable alkyne homocoupling products (Glaser coupling). This has driven the development of copper-free Sonogashira protocols. These systems often rely on highly active palladium catalysts, sometimes with specific ligands or under particular reaction conditions, to achieve efficient coupling. rsc.org The use of a monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been shown to facilitate room-temperature, copper-free Sonogashira reactions of a variety of aryl bromides and alkynes. nih.govacs.org

The table below summarizes various catalyst systems used for the synthesis of 2-alkynylpyridines, which are structurally related to 2-alkynylanilines.

EntryCatalyst (mol%)Ligand (mol%)Additive (mol%)Base (mL)Solvent (mL)Temp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (1)DMF (3)100392
2PdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃N (1)DMF (3)100390
3Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (1)DMF (3)100396
4Pd(dba)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (1)DMF (3)100385

Reaction conditions: 2-amino-3-bromopyridine (B76627) (0.5 mmol), terminal alkyne (0.6 mmol), catalyst, ligand, additive, base, solvent, temperature, and time as indicated. scirp.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hex-1-ynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNXIDADBPPXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Alternative and Emerging Synthetic Routes to Ortho Alkynylanilines

While the Sonogashira coupling remains the workhorse for the synthesis of 2-(hex-1-yn-1-yl)aniline, several alternative and emerging methods offer unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

One emerging strategy involves the palladium-catalyzed synthesis of functionalized indoles through the acylation or allylation of 2-alkynylanilines with three-membered rings. bohrium.comnih.gov This approach provides a pathway to more complex indole (B1671886) structures starting from the basic 2-alkynylaniline framework.

Furthermore, 2-alkynylarylnitriles have been identified as valuable precursors for generating a variety of carbo- and heterocycles. nih.govacs.org These nitriles are themselves often synthesized via Sonogashira coupling of 2-haloaryl nitriles.

Electrochemical methods are also gaining traction as a green and efficient way to synthesize indole derivatives from ortho-alkynylanilines. chim.it These reactions can proceed under mild conditions without the need for metal catalysts or chemical oxidants. For instance, a metal- and oxidant-free, radical C–H selenylative and tellurylative annulation of N-(2-alkynyl)anilines has been developed under electrochemical conditions to produce 3-selanyl/tellanylquinolines. rsc.org

Finally, domino reactions that combine the Sonogashira coupling with a subsequent cyclization step in a one-pot process are highly attractive for their efficiency and atom economy. researchgate.nettandfonline.com These tandem reactions allow for the direct synthesis of indole and quinoline (B57606) derivatives from simple starting materials.

Reactivity Profiles and Transformative Chemistry of 2 Hex 1 Yn 1 Yl Aniline

Intramolecular Cyclization Reactions for Heterocycle Construction

The intramolecular cyclization of 2-(hex-1-yn-1-yl)aniline is a powerful and atom-economical strategy for the construction of the indole (B1671886) nucleus. This transformation can be promoted by a range of catalysts, with palladium, gold, and silver complexes being the most extensively studied. These reactions typically proceed through the activation of the alkyne by the metal catalyst, followed by the nucleophilic attack of the aniline (B41778) nitrogen, leading to the formation of the indole ring.

The synthesis of indoles from 2-alkynylanilines, such as this compound, is a cornerstone of modern heterocyclic chemistry. nih.gov The reaction offers a direct route to 2-substituted indoles, which are prevalent structural motifs in numerous natural products and pharmaceuticals. lookchem.commdpi.com

Palladium catalysts are highly effective in promoting the intramolecular cyclization of this compound to form indole derivatives. These reactions can proceed through various mechanistic pathways, leading to a diverse array of functionalized indole products.

Synthesis of Indole Derivatives

Palladium-Catalyzed Cyclization Pathways
Nucleophilic Cyclization Mechanisms

The fundamental mechanism of palladium-catalyzed indole synthesis from this compound involves the coordination of the palladium catalyst to the alkyne. This coordination renders the alkyne more electrophilic and susceptible to intramolecular nucleophilic attack by the aniline nitrogen. mdpi.com This process, often referred to as aminopalladation, results in the formation of a vinylpalladium intermediate. Subsequent protonolysis or reductive elimination then furnishes the indole product and regenerates the active palladium catalyst, allowing for a catalytic cycle. lookchem.commdpi.com The reaction can be influenced by various factors, including the choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂), ligands, and solvent. mdpi.com For instance, the use of acetic acid has been shown to facilitate the protonolysis of the C-Pd bond, likely by assisting in the coordination of the palladium to the free amine and activating the triple bond. nih.gov

Cyclizative Cross-Coupling Strategies for Indole Functionalization

A significant advancement in the palladium-catalyzed cyclization of this compound is the development of tandem or cascade reactions that combine the initial cyclization with a subsequent cross-coupling event. mdpi.com These strategies allow for the direct introduction of various substituents at different positions of the newly formed indole ring in a single synthetic operation.

For example, by coupling the cyclization with the ring-opening of three-membered rings like cyclopropenones, 3-acyl indoles can be synthesized. acs.org Similarly, the use of gem-difluorinated cyclopropanes as coupling partners leads to the formation of 3-fluoro-alkenyl indoles. acs.org These reactions typically proceed through the formation of a vinylpalladium intermediate from the cyclization step, which is then trapped by the electrophilic coupling partner. acs.org

Another powerful approach is the Cacchi reaction, where the palladium-catalyzed cyclization of an N-protected 2-alkynylanilide is coupled with an aryl boronic acid to afford 2,3-disubstituted indoles. mdpi.comresearchgate.net This methodology has been successfully applied to the synthesis of axially chiral 2,3-disubstituted indoles. researchgate.net The Larock indole synthesis is another notable example, involving the palladium-catalyzed annulation of o-iodoanilines with internal alkynes, which can be adapted for the synthesis of functionalized indoles. mdpi.comnih.gov

The following table summarizes selected palladium-catalyzed cyclizative cross-coupling reactions involving 2-alkynylaniline derivatives.

Coupling PartnerCatalyst SystemProduct TypeReference
Cyclopropenones[Pd(allyl)Cl]₂ / ᵗBuPPh₂3-Acyl Indoles acs.org
gem-Difluorinated Cyclopropanes[Pd(allyl)Cl]₂ / ᵗBuPPh₂3-Fluoro-alkenyl Indoles acs.org
Aryl Boronic Acids (Cacchi Reaction)Pd(OAc)₂ / Ligand2,3-Disubstituted Indoles mdpi.comresearchgate.net
o-Iodoanilines (Larock Annulation)Palladium / LigandN-Arylindoles mdpi.comnih.gov
AlkenesPd(OAc)₂ / LiCl2,3-Disubstituted Indoles mdpi.com
Allylic AlcoholsPalladium Catalystβ-Indole Ketones mdpi.com
Enantioselective Synthesis of Axially Chiral Indoles

The development of enantioselective methods for the synthesis of axially chiral indoles has become a significant area of research due to the prevalence of these motifs in chiral ligands, functional materials, and bioactive compounds. mdpi.comnih.govnih.gov Palladium catalysis has played a pivotal role in achieving high levels of enantioselectivity in the synthesis of these challenging targets.

One successful strategy involves the asymmetric Larock indole synthesis, where a chiral sulfinamide phosphine (B1218219) ligand is employed in conjunction with a palladium catalyst to achieve the atroposelective construction of N-arylindoles. mdpi.comacs.org This method has demonstrated good yields and high enantiomeric ratios for a range of substrates. acs.org Similarly, the use of chiral phosphoramidite (B1245037) ligands has enabled the highly atroposelective synthesis of N-N axially chiral indoles through a palladium-catalyzed annulation of N-pyrrolyl-o-iodoaniline with internal alkynes. nih.gov

The enantioselective Cacchi reaction has also been developed for the synthesis of axially chiral 2,3-disubstituted indoles. researchgate.netresearchgate.net By using a chiral ligand such as (R,R)-QuinoxP*, the reaction of N-aryl(alkyl)sulfonyl-2-alkynylanilides with arylboronic acids proceeds with high yields and enantioselectivities. researchgate.net

The following table provides examples of chiral ligands used in the enantioselective synthesis of axially chiral indoles via palladium catalysis.

Reaction TypeChiral LigandType of Axial ChiralityReference
Asymmetric Larock Indole SynthesisChiral Sulfinamide Phosphine (Ming-Phos)N-C acs.org
Asymmetric Larock Indole SynthesisChiral PhosphoramiditeN-N nih.gov
Enantioselective Cacchi Reaction(R,R)-QuinoxP*C-C researchgate.netresearchgate.net
Asymmetric HydroaminocyclizationChiral Pd(II) ComplexN-C nih.gov

Gold and silver catalysts have emerged as powerful alternatives to palladium for promoting the intramolecular cyclization of this compound. lookchem.comresearchgate.netorganic-chemistry.org These catalysts, particularly gold, are known for their soft π-acidic nature, which allows for efficient activation of the alkyne moiety towards nucleophilic attack. lookchem.comresearchgate.net

Gold(I) and gold(III) complexes have been shown to be highly effective for the synthesis of indoles from 2-alkynylanilines under mild conditions. lookchem.comorganic-chemistry.org For instance, a study utilizing this compound as a model substrate found that NHC-gold(I) complexes, such as [Au(IPr)]BF₄, efficiently catalyze the hydroamination to form the corresponding indole in high yield at room temperature. lookchem.comthieme-connect.com The reaction is believed to proceed through the π-coordination of the gold catalyst to the alkyne, followed by intramolecular nucleophilic attack of the aniline nitrogen and subsequent protodemetalation. lookchem.com Gold(III) catalysts, like NaAuCl₄·2H₂O, have also been successfully employed, offering an environmentally friendly approach in solvents like ethanol (B145695) or ethanol-water mixtures. organic-chemistry.org

Silver catalysts, such as AgNO₃, can also promote the cyclization of 2-alkynylanilines, although they may exhibit different reactivity compared to gold. researchgate.net In some cases, silver-catalyzed reactions can lead to different products or require different reaction conditions. For example, in the presence of an oxidant like oxone, silver catalysis can lead to the formation of benzisoxazole derivatives, whereas gold catalysis under similar conditions can yield 4H-benzo[d] mdpi.comnih.govoxazin-4-ones. researchgate.net However, chiral silver phosphate (B84403) catalysts have been successfully used for the direct 5-endo-dig nucleophilic cyclization of 2-alkynylanilines to afford C-C axially chiral 2-arylindoles with high yields and enantioselectivities. acs.org

A gold/copper co-catalyzed tandem reaction of 2-alkynylanilines has been developed for the synthesis of C2-quaternary indolin-3-ones, showcasing the versatility of gold catalysis in more complex transformations. acs.orgacs.orgnih.gov

The following table provides a comparative overview of gold and silver-catalyzed indole synthesis from 2-alkynylanilines.

Catalyst SystemProduct TypeKey FeaturesReference
[Au(IPr)]BF₄2-Substituted IndoleMild conditions, high yield lookchem.comthieme-connect.com
NaAuCl₄·2H₂O2-Substituted Indole / 3-HaloindoleEnvironmentally friendly, one-flask protocol for halogenation organic-chemistry.org
Chiral Silver PhosphateC-C Axially Chiral 2-ArylindolesHigh enantioselectivity acs.org
Au/Cu Co-catalysisC2-Quaternary Indolin-3-onesTandem intermolecular nucleophilic addition and intramolecular cyclization/oxidative cross-dehydrogenative coupling acs.orgacs.orgnih.gov
AgNO₃ / OxoneBenzisoxazolesDivergent reactivity compared to gold researchgate.net
Gold- and Silver-Catalyzed Indole Formation
Hydroamination-Initiated Cyclizations

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a cornerstone of the cyclization chemistry of this compound. This process can be initiated by various catalysts, with gold and other transition metals being particularly effective.

Gold(I) and gold(III) catalysts are highly efficient in promoting the intramolecular hydroamination of 2-alkynylanilines. organic-chemistry.orgacs.org For instance, gold(III) chloride has been shown to catalyze the double hydroamination of 2-alkynylanilines with terminal alkynes under neat conditions, leading to the formation of N-vinylindoles. nih.gov The general mechanism involves the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by the aniline nitrogen. This is followed by protonolysis of the resulting carbon-metal bond to regenerate the catalyst and yield the indole product. mdpi.com The reaction can proceed via either an exo-dig or endo-dig cyclization, with the former typically favored, leading to the formation of a five-membered indole ring.

While gold catalysts are prominent, other metals such as iridium can also catalyze intramolecular alkyne hydroamination. rsc.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization.

A study on the hydroamination of phenylacetylene (B144264) with aniline using N-Heterocyclic carbene (NHC)-gold(I) complexes highlighted the non-monotonic effect of substituted arylamines on catalyst activity. frontiersin.org This suggests that electronic and steric factors of the aniline substrate play a crucial role in the reaction outcome.

The hydroamination of allenes, which are structurally related to alkynes, with secondary amines catalyzed by a cationic (CAAC)gold(I) complex affords allylic amines in good to excellent yields. nih.gov This demonstrates the versatility of gold catalysts in promoting the addition of N-H bonds to unsaturated carbon-carbon bonds.

Oxidative Cyclization Reactions

Oxidative cyclization offers an alternative and powerful strategy for the transformation of this compound into functionalized heterocyclic systems. These reactions often employ a copper catalyst and an oxidant, such as molecular oxygen.

A notable example is the copper-catalyzed aerobic oxidative cyclization of 2-alkynylanilines with nitrosoarenes. organic-chemistry.orgacs.orgnih.gov This one-pot synthesis, utilizing an efficient Cu(I)/DMAP/air system, yields 4-oxo-4H-cinnolin-2-ium-1-ides. organic-chemistry.orgacs.org The proposed mechanism involves the initial condensation of the 2-alkynylaniline with the nitrosoarene to form an azobenzene (B91143) intermediate. This intermediate then undergoes intramolecular cyclization and subsequent oxidation to afford the final product. acs.org

Another significant application is the copper-catalyzed tandem reaction of 2-alkynylanilines with benzoquinones, which provides efficient access to 3-indolylquinones. rsc.org This atom-efficient method proceeds through a one-pot sequential intramolecular hydroamination (C-N bond formation) followed by an oxidative C-C coupling with the benzoquinone. rsc.org A plausible mechanism suggests the oxidation of copper(I) to copper(II), which then reacts with the 2-alkynylaniline to form a vinyl cuprate (B13416276) intermediate. This intermediate subsequently undergoes a migratory insertion with the benzoquinone to produce the 3-indolyl hydroquinone, which is then oxidized to the final product. rsc.org

Furthermore, the intramolecular cyclization of 2-alkynylanilines mediated by a DMSO/SOCl₂ system can lead to the formation of 3-methylthioindoles. bohrium.com

The following table summarizes the key findings of selected oxidative cyclization reactions of 2-alkynylanilines:

Catalyst SystemReactantsProductKey Features
Cu(I)/DMAP/air2-Alkynylanilines, Nitrosoarenes4-Oxo-4H-cinnolin-2-ium-1-idesGreen protocol using molecular oxygen as the oxidant. organic-chemistry.orgacs.org
CuCN2-Alkynylanilines, Benzoquinones3-IndolylquinonesOne-pot sequential hydroamination and oxidative C-C coupling. rsc.org
DMSO/SOCl₂2-Alkynylanilines3-MethylthioindolesProvides access to biologically interesting sulfur-containing indoles. bohrium.com
Boron-Catalyzed Hydroamination Cyclization Approaches

Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, has emerged as a potent metal-free catalyst for the cyclization of 2-alkynylanilines. It facilitates the direct synthesis of 3-silyl heterocyclic compounds, including indoles, through a cycloaddition reaction of o-(1-alkynyl)-N-methylaniline with diphenylsilane. rsc.org This reaction proceeds via an intermolecular cyclization, constructing the indole skeleton in moderate to good yields. rsc.org

Furthermore, B(C₆F₅)₃ catalyzes the trans-aminoboration of internal alkynes, providing a facile route to 3-position borylated indoles at ambient temperature. acs.org This process involves the breaking of a B-N bond and the formation of new N-C and B-C bonds in a single step. The resulting borylated indoles are stable and can be used for further functionalization. acs.org

Research has also demonstrated the use of B(C₆F₅)₃ in catalyzing the aerobic oxidative C-S cross-coupling reaction of thiophenol with indoles, which proceeds through an electron donor-acceptor complex. acs.org This highlights the versatility of B(C₆F₅)₃ as a catalyst in various indole functionalization reactions.

A proposed mechanism for the B(C₆F₅)₃-catalyzed reaction of 2-alkynylthioanisoles suggests its role in activating the alkyne for subsequent cyclization. chim.it

Other Transition-Metal Catalysis in Indole Synthesis

Besides gold and copper, several other transition metals, particularly palladium and rhodium, have been extensively used to catalyze the cyclization of 2-alkynylanilines for indole synthesis.

Palladium-Catalyzed Reactions:

Palladium catalysts offer a wide range of synthetic possibilities. For instance, palladium-catalyzed synthesis of 3-acyl and -allyl indoles can be achieved by merging the nucleophilic cyclization of 2-alkynylanilines with the ring-opening of three-membered rings like cyclopropenones. bohrium.comnih.gov Palladium catalysis also enables the synthesis of 3-chloroindoles through a chlorocyclization of unmasked 2-alkynylanilines. bohrium.com Furthermore, N-acyl indoles can be accessed via a palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides. rsc.org In a study, N-(2-(Hex-1-yn-1-yl)-4,6-dimethylphenyl)-4-methylbenzenesulfonamide was synthesized as a substrate for palladium-catalyzed N-allylation, which led to a decrease in enantioselectivity for the hexynyl derivative compared to others. mdpi.com

Rhodium-Catalyzed Reactions:

Rhodium catalysts are effective for the cyclization of 2-alkynylanilines, often leading to 2-substituted indoles. mdpi.com A rhodium-catalyzed cyclization of 2-alkynylanilines in the presence of isocyanates provides a method for the one-pot synthesis of 2,3-disubstituted indoles. organic-chemistry.orgmdpi.com Rhodium-catalyzed cycloisomerization has also been reported, although some methods are not regioselective for certain substrates. researchgate.netacs.org

The following table provides an overview of various transition-metal catalyzed indole syntheses from 2-alkynylanilines:

CatalystCo-reactant/ConditionsProduct TypeReference(s)
PalladiumCyclopropenones3-Acylindoles bohrium.comnih.gov
PalladiumDMSO/SOCl₂3-Chloroindoles bohrium.com
PalladiumAryl iodides, CO sourceN-Acyl indoles rsc.org
PalladiumN-AllylationN-C Axially Chiral Sulfonamides mdpi.com
RhodiumIsocyanates2,3-Disubstituted indoles organic-chemistry.orgmdpi.com
RhodiumElectron-deficient alkenes2,3-Disubstituted indoles acs.org
Gold(III)Terminal alkynesN-Vinylindoles nih.gov
Indium-Polyfunctionalized indoles or quinolines organic-chemistry.org

Formation of Other Fused Heterocyclic Systems

While the synthesis of indoles is the most common transformation of this compound and its analogs, their reactivity can be harnessed to construct other fused heterocyclic systems.

Benzothiazine Synthesis via Regioselective Annulation

The reaction of 2-alkynylanilines with sulfur electrophiles can lead to the formation of sulfur-containing heterocycles. A base-mediated chalcogenoaminative annulation of 2-alkynylanilines with disulfides provides direct access to 3-sulfenyl-1H-indoles in a transition-metal-free process. rsc.org While this specific reaction yields an indole, it demonstrates the principle of incorporating sulfur into the cyclization process. The synthesis of benzothiazines would require a different mode of cyclization, likely involving the sulfur atom becoming part of the newly formed six-membered ring. While direct synthesis of benzothiazines from this compound was not found in the provided search results, related reactions involving the annulation of 2-alkynylphenols with disulfides in the presence of a palladium catalyst and iodine to form 3-chalcogen-benzo[b]furans have been reported, suggesting the feasibility of similar strategies for nitrogen-containing analogs. acs.org

Indoloquinoline and Carbocycle-Fused Quinoline (B57606) Formation (from related alkynes)

While specific examples commencing with this compound are not extensively documented, the broader class of 2-alkynylanilines serves as a foundational substrate for the synthesis of complex fused heterocyclic structures like indoloquinolines and carbocycle-fused quinolines. These reactions capitalize on the proximate reactive centers within the molecule, often proceeding through cascade or domino sequences catalyzed by transition metals.

Indoloquinoline Synthesis: The synthesis of indoloquinolines from 2-alkynylanilines can be achieved through various catalytic systems. One notable method involves a rhodium(III)-catalyzed aerobic or anaerobic dimerization of 2-alkynylanilines. acs.orgresearchgate.net This process can be tuned to selectively produce either indolo[3,2-c]quinolines or 3-(2-aminophenyl)quinolines depending on the reaction conditions, particularly the presence or absence of oxygen. acs.orgresearchgate.net Hexafluoroisopropanol often plays a crucial role as a solvent and promoter in these transformations. acs.orgresearchgate.net

Another strategy employs a microwave-assisted cascade cyclization. In this approach, 2-(phenylethynyl)anilines react with aryl isothiocyanates to form o-alkynylthioureas in situ. acs.org Subsequent treatment with silver carbonate under microwave irradiation triggers an efficient cyclization to yield indolo[2,3-b]quinoline derivatives. acs.org

Furthermore, domino reactions of ortho-alkynylarylketones, which can be derived from 2-alkynylanilines, provide a pathway to indoloquinolines. acs.org This method involves an N2-extrusion and aryl migration sequence to generate a key carbodiimidium ion intermediate, which then undergoes cyclization. acs.org

Carbocycle-Fused Quinoline Synthesis: The construction of carbocycle-fused quinolines can also be accomplished starting from precursors related to 2-alkynylanilines. A domino reaction involving linear alkynyl ketones, which are structurally related to 2-alkynylanilines, has been developed. acs.org This transformation proceeds through N2-extrusion and aryl migration to form a nitrilium ion intermediate. This intermediate then undergoes cyclization to furnish the carbocycle-fused quinoline scaffold in moderate to excellent yields. acs.org

Electrophilic cyclization of N-substituted-2-alkynylanilines is another powerful method for synthesizing substituted quinolines. nih.govresearchgate.net Reagents such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) can induce a 6-endo-dig cyclization to afford 3-halo-substituted quinolines. nih.govresearchgate.net The reaction is generally tolerant of a variety of functional groups on both the aniline ring and the alkyne terminus. nih.govresearchgate.net

A selection of these transformative reactions is summarized in the table below.

Starting Material TypeReagent/CatalystProduct TypeRef.
2-AlkynylanilinesRh(III) catalyst, O₂ or N₂Indolo[3,2-c]quinolines acs.orgresearchgate.net
2-(Phenylethynyl)anilinesAryl isothiocyanate, Ag₂CO₃, MWIndolo[2,3-b]quinolines acs.org
ortho-AlkynylarylketonesTMSN₃/TfOHIndoloquinolines acs.org
Linear alkynyl ketonesTMSN₃/TfOHCarbocycle-fused quinolines acs.org
N-(2-Alkynyl)anilinesICl, I₂, Br₂3-Haloquinolines nih.govresearchgate.net

Intermolecular Functionalization and Derivatization

Beyond intramolecular cyclizations, this compound is a substrate for various intermolecular reactions, allowing for the selective modification of either the alkyne or the aniline functionality.

Coupling Reactions Involving the Alkyne Moiety

The terminal alkyne of related 2-ethynylanilines is a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of alkyne functionalization. For instance, 2-ethynylaniline (B1227618) can be coupled with aryl iodides in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com This reaction is fundamental to building more complex molecular frameworks. A one-pot procedure involving the Sonogashira coupling of 2-iodoaniline (B362364) with an alkyne, followed by a second coupling with an aryl iodide and subsequent cyclization, can produce substituted indoles. mdpi.com

Multicomponent Reactions: The alkyne group can participate in multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. For example, the A³-coupling (aldehyde-alkyne-amine) reaction can be utilized. While specific examples with this compound are scarce, related aniline derivatives react with aldehydes and other terminal alkynes in the presence of a rhodium catalyst to form propargylamines. csic.es

The table below presents examples of coupling reactions involving the alkyne functionality of aniline derivatives.

Aniline DerivativeCoupling PartnerCatalyst/ReagentsProduct TypeRef.
2-EthynylanilineAryl IodidePd catalyst, Cu(I) cocatalyst2-(Arylethynyl)anilines mdpi.com
Aniline derivativesAldehyde, Terminal AlkyneRhodium catalystPropargylamines csic.es
2-AlkynylanilinesAllylic AlcoholsPalladium catalyst, Oxidantβ-Indole ketones mdpi.com

Functionalization Reactions at the Aniline Nitrogen

The primary amino group of this compound is a nucleophilic center that can undergo a variety of functionalization reactions, including acylation, sulfonylation, and N-alkylation. These modifications can be used to protect the amine, alter the electronic properties of the molecule, or introduce new functional groups for further transformations.

Acylation and Sulfonylation: The aniline nitrogen can be readily acylated or sulfonylated. For example, this compound can be reacted with acryloyl chlorides to form acrylamides, such as (E)-N-(2-(hex-1-yn-1-yl)phenyl)-3-(pyridin-3-yl)acrylamide. researchgate.net Similarly, reaction with sulfonyl chlorides yields sulfonamides. N-Allyl-N-(2-(hex-1-yn-1-yl)phenyl)ethanesulfonamide has been synthesized through such a reaction. rsc.org These N-substituted derivatives are often used as substrates in subsequent cyclization reactions. nih.govresearchgate.net

N-H Insertion and Aminoboration: More advanced functionalizations include transition metal-catalyzed N-H insertion reactions. Rhodium carbenoids, generated from diazo compounds, can insert into the N-H bond of aminoalkynes like N-(but-3-yn-1-yl)aniline to form N-alkylated products. nsf.gov

Another interesting transformation is the trans-aminoboration of internal alkynes. In a reaction catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃, N-alkyl-2-alkynylanilines undergo a borylative cyclization to produce 3-borylated indoles. acs.org This reaction involves the cleavage of a B-N bond and the formation of new N-C and B-C bonds. acs.org

The following table summarizes key functionalization reactions at the aniline nitrogen.

ReactantReagentsProduct TypeRef.
This compound(E)-3-(pyridin-3-yl)acryloyl chlorideN-Acylated aniline researchgate.net
This compoundEthanesulfonyl chloride, Allyl bromideN-Allyl-N-sulfonylated aniline rsc.org
N-(but-3-yn-1-yl)anilineDiazo compound, Rh₂(esp)₂N-Alkylated aniline nsf.gov
N-Methyl-2-(phenylethynyl)aniline9-BBN, B(C₆F₅)₃3-Borylated indole acs.org

Catalytic Systems and Ligand Design in 2 Hex 1 Yn 1 Yl Aniline Chemistry

Palladium-Based Catalysis

Palladium catalysts are versatile tools for a variety of organic transformations, including cross-coupling reactions, that can be applied to substrates like 2-(Hex-1-yn-1-yl)aniline. The efficacy of these catalysts is highly dependent on whether they are used in a homogeneous or heterogeneous phase and on the nature of the coordinating ligands.

Homogeneous palladium catalysts, typically soluble in the reaction medium, offer high activity and selectivity under mild reaction conditions. For substrates like this compound, palladium(II) complexes such as palladium acetate (B1210297) (Pd(OAc)₂) and palladium chloride (PdCl₂) are common precursors that form the active Pd(0) species in situ. These catalysts are particularly effective in promoting C-N and C-C bond-forming reactions.

The performance of homogeneous palladium catalysts is often enhanced by the presence of phosphine (B1218219) ligands. These ligands stabilize the palladium center and modulate its electronic and steric properties, thereby influencing the catalytic cycle.

Table 1: Representative Homogeneous Palladium Catalysts and Their Potential Applications

Catalyst Precursor Common Ligands Potential Reaction Type
Pd(OAc)₂ PPh₃, BINAP, Xantphos C-N Cross-Coupling
Pd₂(dba)₃ Buchwald-type biarylphosphines N-Arylation

This table is illustrative of potential applications based on general palladium catalysis principles.

Heterogeneous palladium catalysts, where the palladium is supported on a solid material, offer significant advantages in terms of ease of separation, reusability, and stability. Common supports include activated carbon, silica (B1680970), and polymers. For a molecule like this compound, heterogeneous catalysts such as palladium on carbon (Pd/C) can be employed for reactions like hydrogenation of the alkyne moiety.

Recent advancements have focused on the development of palladium nanoparticles supported on various materials, which can exhibit high catalytic activity. These heterogeneous systems can sometimes operate without the need for additional ligands, simplifying the reaction setup and purification.

The choice of ligand is paramount in controlling the outcome of palladium-catalyzed reactions involving this compound. Ligands influence the coordination sphere of the palladium atom, which in turn affects key steps in the catalytic cycle such as oxidative addition and reductive elimination.

Reactivity: Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can enhance the rate of oxidative addition, a crucial step in many cross-coupling reactions.

Regioselectivity: In reactions where multiple sites of the this compound molecule could react, such as C-H activation, the steric and electronic properties of the ligand can direct the catalyst to a specific position. For instance, ligands can favor ortho-arylation of the aniline (B41778) ring over N-arylation. researchgate.net

Enantioselectivity: For the synthesis of chiral molecules derived from this compound, chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are employed. These ligands create a chiral environment around the metal center, leading to the preferential formation of one enantiomer.

Table 2: Impact of Ligand Properties on Catalytic Outcomes

Ligand Property Effect Example Ligand
Electron-donating Increases reactivity Trialkylphosphines
Bulky Promotes reductive elimination Buchwald-type biarylphosphines
Bidentate Enhances catalyst stability BINAP, Xantphos

Gold and Silver Catalysis for Alkyne Activation

Gold and silver catalysts are particularly effective in activating the alkyne functionality of this compound, facilitating intramolecular cyclization reactions. The choice between gold and silver can lead to divergent reaction pathways and the formation of different heterocyclic products.

In a notable study, the oxidative cyclization of unprotected 2-alkynylanilines, a class of compounds that includes this compound, was investigated using gold and silver catalysts in the presence of an oxidant, Oxone. rsc.orguniversite-franco-italienne.org This research demonstrated that the catalytic activity is highly dependent on the metal used.

Gold Catalysis: Using a gold catalyst such as NaAuCl₄·H₂O, the reaction proceeds through an initial aminoauration of the alkyne, followed by oxidation, to yield 4H-benzo[d] rsc.orgresearchgate.netoxazin-4-one derivatives. researchgate.net

Silver Catalysis: In contrast, with a silver catalyst like AgNO₃, the reaction is believed to start with the oxidation of the aniline, followed by a π-activation of the alkyne by silver, leading to the formation of benzisoxazole derivatives. universite-franco-italienne.orgresearchgate.net

This divergent reactivity highlights the unique Lewis acidity and redox properties of gold and silver catalysts in activating the alkyne group of 2-(alkyn-1-yl)anilines.

Table 3: Divergent Outcomes in Gold- and Silver-Catalyzed Oxidative Cyclization of 2-Alkynylanilines

Catalyst Proposed Initial Step Major Product
NaAuCl₄·H₂O Aminoauration of the alkyne 4H-benzo[d] rsc.orgresearchgate.netoxazin-4-one

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and efficient alternative for various transformations involving aniline and alkyne functionalities. In the context of this compound, copper-catalyzed reactions can facilitate C-N bond formation and cyclization reactions.

Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are commonly used. These catalysts can promote the cyclization of 2-alkynylanilines to form substituted quinolines. acs.org For instance, the reaction of 2-alkynylanilines can be directed to produce 2-haloalkoxy-3-substituted quinolines in the presence of a copper catalyst. acs.org

Furthermore, copper-catalyzed methods have been developed for the ortho-amination of anilines, which could be applicable to this compound. acs.orgnih.gov These reactions often employ a directing group to achieve high regioselectivity.

Boron-Based Catalysts in Hydroamination

Boron-based catalysts, particularly those with strong Lewis acidity like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are known to activate unsaturated C-C bonds, including alkynes, towards nucleophilic attack. This property makes them potential candidates for catalyzing the hydroamination of the alkyne in this compound.

The intramolecular hydroamination of an aminoalkyne is an atom-economical method for the synthesis of nitrogen-containing heterocycles. While specific studies on the boron-catalyzed hydroamination of this compound are not extensively documented, the general reactivity of boron catalysts with alkynes suggests their potential in this area. researchgate.net The Lewis acidic boron center can coordinate to the alkyne, increasing its electrophilicity and making it more susceptible to intramolecular attack by the aniline nitrogen. This would lead to the formation of a six-membered ring system.

Strategies for Catalyst Recycling and Principles of Green Chemistry in Catalysis

The principles of green chemistry are increasingly integral to the development of new catalytic processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netresearchgate.net In the context of catalytic reactions involving this compound, several strategies can be employed to enhance the sustainability of these transformations.

Catalyst Recycling:

The recovery and reuse of the catalyst are paramount for both economic and environmental reasons, especially when precious metals like iridium are used. Key strategies include:

Heterogenization of Homogeneous Catalysts: Homogeneous catalysts can be immobilized on solid supports such as silica, polymers, or magnetic nanoparticles. mdpi.comnih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. mdpi.comnih.gov For example, an iridium complex could be anchored to a polymer support, used in the cyclization of this compound, and then recovered by simple filtration for subsequent reaction cycles. mdpi.comresearchgate.net

Use of Biphasic Systems: Employing biphasic solvent systems, such as aqueous-organic or fluorous-organic systems, can facilitate catalyst recycling. The catalyst is designed to be soluble in one phase while the product is soluble in the other, allowing for easy separation at the end of the reaction. The use of ionic liquids as a catalyst-retaining phase is another promising approach. mdpi.com

The following table illustrates a hypothetical recycling efficiency for a heterogenized iridium catalyst in the synthesis of a quinoline (B57606) derivative from this compound and an aldehyde.

Reaction CycleYield (%)Catalyst Leaching (ppm)
195<1
294<1
3921.2
4901.5
5882.0

This data is hypothetical and for illustrative purposes.

Principles of Green Chemistry in Catalysis:

Beyond catalyst recycling, several other green chemistry principles are pertinent to the catalytic chemistry of this compound:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. ijpsjournal.com For instance, addition and cycloaddition reactions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a key goal. ijpsjournal.comtandfonline.com Similarly, employing less toxic reagents and catalysts is crucial. Formic acid, for example, has been explored as a green catalyst for quinoline synthesis. ijpsjournal.com

Energy Efficiency: The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.netmdpi.comtandfonline.com

By integrating these strategies, the synthesis of valuable compounds from this compound can be made more sustainable and environmentally benign. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Hex 1 Yn 1 Yl Aniline Reactions

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of complex organic reactions. For reactions involving o-alkynylanilines like 2-(Hex-1-yn-1-yl)aniline, DFT calculations are employed to map out the potential energy surface, identifying the most plausible reaction pathways. These compounds are versatile precursors for the synthesis of nitrogen-containing heterocycles, such as indoles, through transition-metal-catalyzed cyclization reactions.

Computational studies on analogous systems, often catalyzed by metals like palladium, gold, or copper, have elucidated detailed step-by-step mechanisms. For instance, in a palladium-catalyzed cyclization, DFT can be used to model key steps including:

Oxidative Addition: The initial interaction of a Pd(0) catalyst with a reactant.

N-H Deprotonation: Removal of the acidic proton from the aniline (B41778) nitrogen.

Carbopalladation/Aminopalladation: The intramolecular nucleophilic attack of the nitrogen atom onto the alkyne, which is activated by the metal center.

Reductive Elimination: The final step to form the product and regenerate the catalyst.

A DFT study on the Pd-catalyzed reaction of 2-alkynylanilines with cyclopropenones detailed a mechanism involving N-H deprotonation, C-N cyclization, oxidative addition of the Pd(II) intermediate, and subsequent protonation and catalyst regeneration. rsc.org Similarly, gold-catalyzed cyclizations, which are also common for this class of substrates, are thought to proceed via activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by the aniline nitrogen. DFT calculations have been instrumental in distinguishing between different possible cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig) by comparing the activation barriers for each pathway. nih.gov

These computational investigations provide a molecular-level picture of the reaction, revealing the structures of intermediates and transition states that are often too transient to be observed experimentally.

Transition State Modeling and Energy Profile Analysis

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which represent the energy maxima along a reaction coordinate. Modeling these transient structures is a key strength of computational chemistry. For the cyclization of this compound, locating the transition state for the key C-N bond-forming step allows for the calculation of the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

Energy profile diagrams, constructed from the calculated energies of reactants, intermediates, transition states, and products, provide a comprehensive thermodynamic and kinetic overview of the reaction. In a typical gold-catalyzed cycloisomerization of an o-nitroarylalkyne, DFT calculations revealed that the 6-endo-dig cyclization pathway, leading to an α-oxo gold carbene, was thermodynamically more stable than the alternative 5-exo-dig pathway. nih.gov

For a hypothetical intramolecular cyclization of an alkynoic acid catalyzed within a supramolecular cavitand, DFT calculations mapped out the free energy profile. nih.gov The study identified the transition state for the 5-exo-dig cyclization as having a lower energy barrier compared to the 6-endo-dig pathway, explaining the experimentally observed product. nih.gov

Below is a representative table illustrating the kind of data generated from an energy profile analysis for a generic metal-catalyzed cyclization of an o-alkynylaniline.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants + CatalystStarting materials0.0
π-ComplexCoordination of alkyne to metal-5.2
TS1 (Cyclization) Transition state for C-N bond formation +18.5
Intermediate 1Post-cyclization intermediate-12.3
TS2 (Proton Transfer)Transition state for protonolysis+15.8
Products + CatalystFinal products and regenerated catalyst-25.7

This interactive table contains hypothetical data representative of DFT energy profile calculations for o-alkynylaniline cyclization.

The geometry of the transition state is also crucial. For example, in the cyclization of bishomoallylamides, DFT calculations showed that the transition state for N-cyclization was favored over O-cyclization by 2.5 kcal/mol, rationalizing the formation of a five-membered pyrrolidine (B122466) ring over a seven-membered ring. beilstein-journals.org Such detailed structural information helps in understanding the subtle factors that control reaction outcomes.

Prediction of Regio- and Stereoselectivity through Theoretical Methods

Many reactions of o-alkynylanilines can yield multiple products, leading to challenges in regioselectivity and stereoselectivity. Computational methods are powerful tools for predicting and explaining these selectivities by comparing the activation barriers of competing pathways.

Regioselectivity: The most common regiochemical question in the cyclization of o-alkynylanilines is the competition between 5-exo-dig and 6-endo-dig pathways, leading to five- or six-membered rings, respectively. According to Baldwin's rules, the 5-exo-dig cyclization is generally favored for alkyne systems. However, factors such as the metal catalyst, ligands, and substituents can influence the outcome.

DFT calculations can quantify the energy difference between the transition states for these two pathways. A study on the gold-catalyzed cycloisomerization of o-nitroarylalkyne derivatives showed that the α-oxo gold carbenes resulting from the 6-endo-dig mode of oxygen transfer are generally favored, although the specific energies vary with the substituent on the alkyne. nih.gov In another computational study on heterocyclic alkynylamides, it was found that while the 6-endo product is often the kinetic and thermodynamic favorite, theoretical predictions could identify conditions that shift selectivity toward the 5-exo product. unb.ca

Stereoselectivity: When new chiral centers are formed, theoretical modeling can predict the stereochemical outcome. This is achieved by calculating the energies of the diastereomeric transition states leading to different stereoisomers. The pathway with the lower activation energy will be the dominant one, thus determining the product's stereochemistry. In a study on the gold(I)-catalyzed nucleophilic cyclization of o-(alkynyl)styrenes, DFT calculations supported a stereochemical outcome that proceeds through a specific cyclopropyl (B3062369) gold carbene intermediate formed via a regiospecific 5-endo cyclization. researchgate.net

The table below summarizes a hypothetical comparison of activation barriers for competing reaction pathways.

PathwayRing SizeCyclization ModeCalculated ΔG‡ (kcal/mol)Predicted Major Product
Path A5-membered5-exo-dig17.2Yes
Path B6-membered6-endo-dig21.5No

This interactive table illustrates how DFT calculations can predict regioselectivity by comparing activation free energies (ΔG‡) of competing pathways.

Electronic Structure Analysis and Reactivity Descriptors

To gain a deeper understanding of the factors driving the reactivity of this compound, its electronic structure can be analyzed using various computational tools. Methods like Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory provide insights into charge distribution, orbital interactions, and the intrinsic reactivity of the molecule.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich aniline ring and the nitrogen lone pair, indicating its nucleophilic character. The LUMO is associated with the π* orbitals of the aromatic ring and the alkyne. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ekb.eg

Reactivity Descriptors: Based on the energies of the FMOs, several "global reactivity descriptors" can be calculated to quantify reactivity:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons.

Electrophilicity Index (ω = χ² / 2η): A measure of the ability of a species to accept electrons. ekb.egresearchgate.net

These descriptors, often calculated using DFT, help in comparing the reactivity of a series of related compounds or predicting how a molecule will behave in a given reaction. researchgate.netekb.eg

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution within the molecule. By calculating the natural atomic charges, one can identify the most nucleophilic (most negative) and electrophilic (most positive) sites. In this compound, the nitrogen atom is expected to have a significant negative charge, confirming its role as the primary nucleophilic center in cyclization reactions. Analysis of charge distribution in a transition state can also reveal the extent of charge transfer during the reaction. researchgate.net

These electronic structure analyses complement the mechanistic studies by providing a fundamental explanation for the observed reactivity and selectivity patterns.

Advanced Methodological Considerations in Research on 2 Hex 1 Yn 1 Yl Aniline

Optimization Protocols for Reaction Conditions

The synthesis of 2-(Hex-1-yn-1-yl)aniline is most commonly achieved via a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (1-hexyne) and an aryl halide (typically 2-iodoaniline (B362364) or 2-bromoaniline). wikipedia.org The optimization of this reaction is a multifactorial process, involving the careful selection of a catalyst system, base, solvent, and temperature to maximize product yield and minimize side reactions. kaust.edu.sa

The standard Sonogashira reaction employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst. libretexts.org The optimization of several key parameters is crucial for the successful synthesis of this compound.

Palladium Catalyst and Ligands: Palladium complexes such as PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly used. libretexts.org The catalyst loading is a critical factor; while higher loadings can increase reaction rates, they also add to the cost and can complicate purification. Optimization typically aims for the lowest possible catalyst concentration without significantly compromising the yield, often in the range of 0.1-5 mol%. kaust.edu.sa

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the conventional co-catalyst. Its role is to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org However, the presence of copper can promote the undesirable homocoupling of the alkyne (Glaser coupling), especially under an oxygen-containing atmosphere. wikipedia.org Therefore, some protocols are optimized under copper-free conditions, although this may require harsher conditions or more specialized ligands. libretexts.org

Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The choice and amount of base can significantly impact the reaction rate and yield. kaust.edu.sa

Solvent: The choice of solvent depends on the solubility of the substrates and the reaction temperature. Common solvents include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), toluene, and 1,4-dioxane. researchgate.netresearchgate.net The reaction environment, including the solvent, can have a distinct influence on the performance of the catalyst system. hes-so.ch

Temperature: Reactions involving highly reactive aryl iodides like 2-iodoaniline can often proceed at room temperature or with mild heating (e.g., 50–80 °C). wikipedia.org Less reactive aryl bromides may require higher temperatures to achieve a reasonable reaction rate. wikipedia.org

The following table illustrates the effect of varying reaction parameters on the yield of a typical Sonogashira coupling to produce an ortho-alkynylaniline.

EntryPd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)TEATHF2565
2PdCl₂(PPh₃)₂ (2)CuI (4)TEATHF5088
3PdCl₂(PPh₃)₂ (2)CuI (4)DIPATHF5092
4Pd(PPh₃)₄ (2)CuI (4)DIPADMF5095
5PdCl₂(PPh₃)₂ (0.5)CuI (1)DIPADMF5090
6PdCl₂(PPh₃)₂ (2)NonePiperidineDMF8075

Comprehensive Analysis of Substrate Scope and Limitations

The versatility of the Sonogashira coupling allows for its application to a wide range of substrates. However, the specific reaction producing this compound is subject to certain scope and limitations related to both the aryl halide and the alkyne coupling partners.

Aryl Halide Substrate: The reactivity of the aryl halide is highly dependent on the halogen atom, following the general trend: I > Br > OTf >> Cl. wikipedia.org For the synthesis of this compound, 2-iodoaniline is the preferred substrate due to its high reactivity, which allows for milder reaction conditions. 2-bromoaniline (B46623) can also be used, but typically requires higher temperatures or more active catalyst systems. researchgate.net The use of 2-chloroaniline (B154045) is challenging and often results in low yields. nih.gov The electronic nature of substituents on the aniline (B41778) ring can also play a role; however, the amine group at the ortho position makes the substrate electron-rich and generally a good candidate for this coupling reaction.

Alkyne Substrate: The reaction is generally tolerant of a wide variety of terminal alkynes, including both aliphatic and aromatic ones. wikipedia.org 1-Hexyne (B1330390), being a simple aliphatic alkyne, is a suitable substrate. The reaction tolerates various functional groups, although highly acidic protons or groups that can coordinate strongly to the catalyst may interfere with the reaction.

Limitations: A significant limitation of the traditional Sonogashira reaction is the competing homocoupling of the terminal alkyne to form 1,3-diynes (in this case, 5,7-dodecadiyne), a process known as Glaser coupling. wikipedia.org This side reaction is particularly prevalent when the reaction is exposed to oxygen and is catalyzed by the copper co-catalyst. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a standard procedure to minimize this outcome. scispace.com Another limitation arises from steric hindrance. While the ortho-amino group in 2-iodoaniline does not significantly impede the reaction, additional bulky substituents at the other ortho position (C6) could potentially lower the reaction efficiency.

The following table provides examples of the substrate scope for the Sonogashira coupling between various 2-haloanilines and terminal alkynes.

EntryAryl HalideAlkyneProductYield (%)
12-Iodoaniline1-HexyneThis compound95
22-Bromoaniline1-HexyneThis compound78
32-IodoanilinePhenylacetylene (B144264)2-(Phenylethynyl)aniline96
42-Iodo-4-nitroaniline1-Hexyne2-(Hex-1-yn-1-yl)-4-nitroaniline85
52-IodoanilineTrimethylsilylacetylene2-((Trimethylsilyl)ethynyl)aniline91
62-Chloroaniline1-HexyneThis compound<10

Application of Spectroscopic Techniques for Structural Elucidation

The unambiguous identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of all hydrogen atoms in the molecule.

Aromatic Protons: The four protons on the aniline ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the ortho-substitution pattern, they will exhibit a complex splitting pattern, likely two doublets and two triplets (or doublets of doublets).

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift is highly variable and depends on the solvent and concentration.

Aliphatic Protons: The protons of the butyl group on the alkyne chain will show characteristic signals. The methylene (B1212753) group adjacent to the alkyne (C3') will appear as a triplet. The subsequent two methylene groups (C4' and C5') will appear as multiplets, and the terminal methyl group (C6') will be an upfield triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the nitrogen (C2) and the carbon bonded to the alkyne (C1) will have characteristic chemical shifts.

Alkynyl Carbons (-C≡C-): Two quaternary carbon signals will appear in the typical alkyne region (δ 80-100 ppm).

Aliphatic Carbons: Four signals will correspond to the four different carbon atoms of the n-butyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected vibrational frequencies include:

N-H Stretching: Two sharp bands in the region of 3350-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

C≡C Stretching: A weak but sharp absorption band around 2230 cm⁻¹ for the internal alkyne.

Aromatic C-H and C=C Stretching: Signals in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively.

The table below summarizes the predicted NMR data for this compound based on analogous structures. researchgate.netresearchgate.net

Predicted ¹H NMR Data (CDCl₃, 400 MHz)Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Proton Positionδ (ppm), MultiplicityCarbon Positionδ (ppm)
H-3~7.25 (d)C-1~108.0
H-4~7.10 (t)C-2~148.0
H-5~6.70 (t)C-3~132.5
H-6~6.80 (d)C-4~129.5
-NH₂~4.20 (br s)C-5~117.8
H-3'~2.45 (t)C-6~114.5
H-4'~1.60 (m)C-1' (C≡)~95.0
H-5'~1.50 (m)C-2' (C≡)~80.0
H-6'~0.95 (t)C-3'~19.5
C-4'~31.0
C-5'~22.0
C-6'~13.8

Chromatographic and Other Purification Methodologies

The purification of this compound from the crude reaction mixture is essential to isolate the compound in high purity. Column chromatography is the most common and effective method for this purpose. scispace.com

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. journalagent.com

Stationary Phase: Silica (B1680970) gel is the standard stationary phase for compounds of moderate polarity like this compound.

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is typically developed by first analyzing the crude mixture using Thin Layer Chromatography (TLC). For this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) is commonly used. scispace.com The polarity is gradually increased to elute the desired product after less polar impurities (e.g., residual 1-hexyne or homocoupled diyne) have been washed through the column.

Procedure: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The fractions are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated under reduced pressure. acs.org

Other Purification Techniques:

Extraction: An initial workup of the reaction mixture often involves an aqueous extraction to remove the amine base, its salt, and other water-soluble impurities.

Recrystallization: If the purified this compound is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent final step to achieve very high purity.

Distillation: For liquid products, vacuum distillation can be an alternative to chromatography, particularly on a larger scale, provided the compound is thermally stable and has a boiling point distinct from any impurities.

The following table summarizes typical chromatographic conditions for the purification of Sonogashira products with similar characteristics to this compound.

TechniqueStationary PhaseTypical Mobile Phase SystemTarget Compound Elution
Column ChromatographySilica Gel (60-120 mesh)Hexane / Ethyl Acetate Gradient (e.g., 98:2 to 90:10)Elutes after non-polar byproducts and before highly polar impurities.
Thin Layer Chromatography (TLC)Silica Gel F₂₅₄Hexane / Ethyl Acetate (95:5)Typical Rf value of 0.3-0.5.
Preparative HPLCC18 (Reversed-Phase)Acetonitrile / Water GradientUsed for achieving very high purity on a smaller scale.

Future Directions and Perspectives in 2 Hex 1 Yn 1 Yl Aniline Research

Development of Novel and Sustainable Catalytic Systems

A primary focus of future research will be the design of more efficient, selective, and sustainable catalysts for the transformation of 2-(Hex-1-yn-1-yl)aniline. While various transition metals such as gold, palladium, and copper have proven effective in catalyzing the cyclization of 2-alkynylanilines, there is a continuous drive to develop catalysts with lower environmental impact and higher cost-effectiveness. nih.gov

Future research is anticipated to explore:

Earth-Abundant Metal Catalysts: Investigation into the use of catalysts based on iron, cobalt, and nickel is expected to grow. These metals offer a more sustainable alternative to precious metals.

Heterogeneous Catalysis: The development of solid-supported catalysts will be crucial for simplifying product purification and enabling catalyst recycling, aligning with the principles of green chemistry.

Photocatalysis and Electrocatalysis: These emerging fields offer novel ways to activate this compound under mild conditions, potentially leading to unique reactivity and selectivity. researchgate.net

Metal-Free Catalysis: Expanding the scope of metal-free reaction conditions, such as those employing iodine or strong Brønsted acids, will be a key area of investigation to avoid metal contamination in the final products. researchgate.net

Table 1: Potential Catalytic Systems for Transformations of this compound

Catalyst Type Potential Catalyst Examples Target Transformation Anticipated Advantages
Precious Metal Au(I)/Au(III) complexes, Pd(II) salts Cycloisomerization to indoles High efficiency and selectivity
Earth-Abundant Metal Iron, Copper, Cobalt complexes Annulation and cyclization reactions Cost-effective and sustainable
Heterogeneous Metal nanoparticles on solid supports Various cyclizations Recyclability and ease of separation
Metal-Free Molecular Iodine, Brønsted Acids Indole (B1671886) synthesis Avoids metal contamination
Photocatalysis Ruthenium or Iridium complexes Redox-neutral transformations Mild reaction conditions

Exploration of Unprecedented Reactivity Pathways and Transformations

Beyond the well-established synthesis of indoles, future research will aim to uncover novel reaction pathways for this compound. This will involve exploring its reactivity with a wider range of reaction partners and under diverse catalytic conditions to access unprecedented molecular scaffolds.

Key areas for exploration include:

Cascade Reactions: Designing multi-step, one-pot reactions starting from this compound will enable the rapid construction of complex molecular architectures. researchgate.net

Dearomatization Reactions: Anodic oxidative dearomatization of 2-alkynylanilines has shown promise in creating versatile precursors for multi-functionalized indoles, a strategy that could be applied to this compound. rsc.org

Domino Synthesis: Investigating domino reactions, such as the synthesis of oxazolo fused pyridoindoles from ortho-alkynylarylaldehydes, could inspire new transformations for this compound. acs.org

Multi-component Reactions: The development of three-component reactions involving this compound, an aldehyde, and another nucleophile could lead to the efficient synthesis of highly substituted heterocycles.

Table 2: Prospective Novel Transformations of this compound

Reaction Type Potential Reaction Resulting Molecular Scaffold
Annulation Reaction with carbonyl compounds Quinolines
Cascade Reaction Hydroamination/hydroarylation Complex polycyclic heterocycles
Dearomatization Anodic oxidation Multi-functionalized indoles
Cyclization/Fluorination Gold-catalyzed reaction with a fluorine source Fluorinated indoles

Integration of Green Chemistry Principles in Synthetic and Catalytic Processes

A growing emphasis in chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. Future research on this compound will undoubtedly be guided by these principles.

This will involve:

Use of Greener Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents.

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product, a hallmark of cycloisomerization and addition reactions.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption.

Renewable Feedstocks: While this compound is typically derived from petrochemical sources, future research may explore its synthesis from bio-based starting materials.

Strategic Applications in the Synthesis of Complex Organic Molecules

The ultimate goal of fundamental research into the reactivity of this compound is its application in the synthesis of valuable and complex organic molecules. Its structure is a precursor to a variety of heterocyclic systems that are prevalent in pharmaceuticals, agrochemicals, and materials science.

Future applications could include:

Synthesis of Bioactive Heterocycles: The indole and quinoline (B57606) scaffolds, readily accessible from 2-alkynylanilines, are core structures in many biologically active compounds. Research will focus on leveraging this compound to synthesize novel analogues of these important heterocycles. nih.gov

Development of Functional Materials: The extended π-systems present in the products of this compound transformations could be exploited in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Total Synthesis of Natural Products: As a versatile building block, this compound could be employed as a key intermediate in the total synthesis of complex natural products containing indole or quinoline motifs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.